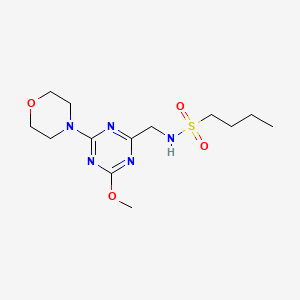

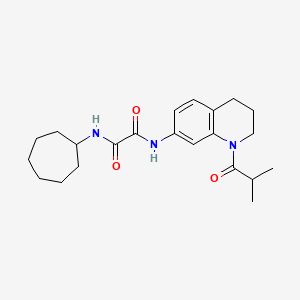

![molecular formula C8H12ClNO3 B2423182 (3Ar,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-5-carbonyl chloride CAS No. 2418593-85-6](/img/structure/B2423182.png)

(3Ar,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-5-carbonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(3Ar,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-5-carbonyl chloride” is a chemical compound. The CAS Number is 692058-52-9 . It is stored at a temperature of 4 degrees Celsius . It is a powder in physical form .

Molecular Structure Analysis

The molecular weight of this compound is 151.59 . The InChI code is 1S/C5H9NO2.ClH/c1-4-5(2-6-1)8-3-7-4;/h4-6H,1-3H2;1H/t4-,5+; .Physical and Chemical Properties Analysis

The compound has a molecular weight of 233.30600 . The exact mass is 233.14200 . The compound has a density of 1.1±0.1 g/cm3 . The boiling point is 182.0±20.0 °C at 760 mmHg . The vapor pressure is 0.8±0.3 mmHg at 25°C . The enthalpy of vaporization is 41.8±3.0 kJ/mol . The flash point is 59.1±11.2 °C . The index of refraction is 1.460 . The molar refractivity is 27.7±0.3 cm3 . The compound has 3 H bond acceptors and 1 H bond donor .Scientific Research Applications

Molecular Nanotechnology

In molecular nanotechnology, redox-responsive compounds have gained significant attention. Tetrathiafulvalene (TTF) derivatives, including monopyrroloTTF (MPTTF) and bispyrroloTTF (BPTTF), are key in constructing redox-active materials. These derivatives feature a π-extended structure, offering advantageous properties for various applications (Neumann & Jeppesen, 2023).

Organic Synthesis

Organic synthesis has utilized 2-pyrone-6-carboxamides, which are prepared from 2-pyrone-6-carbonyl chloride. These compounds undergo intramolecular Diels–Alder reactions, producing tetrahydro-1-oxoisoindoline-5,7a-carbolactones. These lactones are versatile synthetic intermediates for polycyclic compounds and benzo-fused heterocycles (Noguchi, Kakimoto, Kawakami, & Kajigaeshi, 1986).

X-Ray Diffraction and Vibrational Circular Dichroism

The compound's enantiomers have been studied using X-ray diffraction (XRD) and vibrational circular dichroism (VCD). These techniques provide insights into the absolute configurations and crystal structures of the enantiomers, aiding in the understanding of their molecular interactions (Gherase, Naubron, Roussel, & Giorgi, 2012).

Synthesis of Carbocyclic Nucleosides

This compound has been utilized in the synthesis of key intermediates for carbocyclic nucleosides. These intermediates are crucial in the production of adenosine agonists and other nucleoside analogues, highlighting its importance in pharmaceutical chemistry (Bannister, Hanson, Henderson, McCague, & Ruecroft, 1997).

Chemical Catalysis

Its derivatives are used as ketone catalysts in the epoxidation of various olefins and in CH activation of alcohols. This showcases its role in facilitating chemical transformations, particularly in organic synthesis (Ramirez & Shi, 2012).

Safety and Hazards

Properties

IUPAC Name |

(3aR,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-5-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClNO3/c1-8(2)12-5-3-10(7(9)11)4-6(5)13-8/h5-6H,3-4H2,1-2H3/t5-,6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOSSNXPBMXTZTF-OLQVQODUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CN(CC2O1)C(=O)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2CN(C[C@@H]2O1)C(=O)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

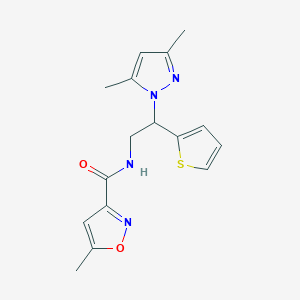

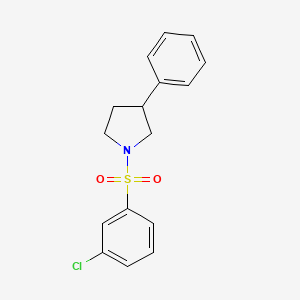

![2-[1-(4-Bromophenyl)sulfonylazetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2423099.png)

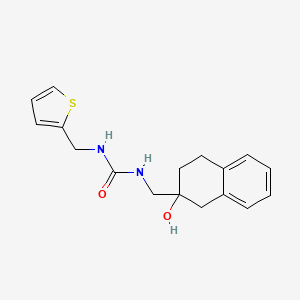

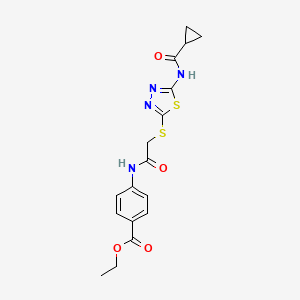

![2-(3-{[6-Oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2423101.png)

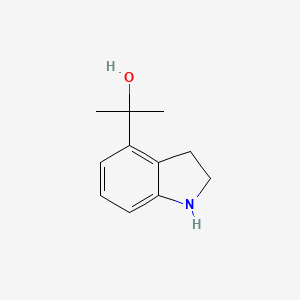

![2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanocyclobutyl)acetamide](/img/structure/B2423105.png)

![N-[(4-allyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide](/img/structure/B2423106.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2423117.png)

![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-5,7-dimethylchromen-2-one](/img/structure/B2423118.png)

![5-((2,6-Dimethylmorpholino)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2423119.png)